N-({5-[(2-azepan-1-yl-2-oxoethyl)thio]-1,3,4-oxadiazol-2-yl}methyl)-2-(4-chlorophenoxy)acetamide
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Overview
Description
N-[(5-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]-2-(4-CHLOROPHENOXY)ACETAMIDE is a complex organic compound that features a combination of heterocyclic structures, including oxadiazole and azepane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]-2-(4-CHLOROPHENOXY)ACETAMIDE typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting hydrazides with carbon disulfide and subsequent cyclization.
Introduction of the Azepane Ring: The azepane moiety is introduced through nucleophilic substitution reactions.
Coupling with 4-Chlorophenoxyacetic Acid: The final step involves coupling the intermediate with 4-chlorophenoxyacetic acid under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(5-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]-2-(4-CHLOROPHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chlorine atom in the 4-chlorophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(5-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]-2-(4-CHLOROPHENOXY)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biology: May serve as a probe to study biological pathways involving sulfur and nitrogen heterocycles.
Materials Science: Could be used in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of N-[(5-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]-2-(4-CHLOROPHENOXY)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can interact with active sites of enzymes, while the azepane ring may enhance binding affinity through hydrophobic interactions. The compound may also modulate signaling pathways by interacting with specific receptors.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Share similar heterocyclic structures and biological activities.
Oxadiazole Derivatives: Known for their diverse pharmacological properties.
Azepane Derivatives: Often used in medicinal chemistry for their unique ring structure.
Uniqueness
N-[(5-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]-2-(4-CHLOROPHENOXY)ACETAMIDE is unique due to the combination of oxadiazole and azepane rings, which may confer distinct biological activities and chemical properties not found in other compounds.
Properties
CAS No. |
851784-83-3 |
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Molecular Formula |
C19H23ClN4O4S |
Molecular Weight |
438.9 g/mol |
IUPAC Name |
N-[[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2-(4-chlorophenoxy)acetamide |
InChI |
InChI=1S/C19H23ClN4O4S/c20-14-5-7-15(8-6-14)27-12-16(25)21-11-17-22-23-19(28-17)29-13-18(26)24-9-3-1-2-4-10-24/h5-8H,1-4,9-13H2,(H,21,25) |
InChI Key |
ZTLMBPVTPWIPPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=NN=C(O2)CNC(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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